

Technical Whitepaper: 2-Chlorooxazolo[5,4-c]pyridine Hydrochloride

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Compound of Interest

Compound Name:	2-Chlorooxazolo[5,4-c]pyridine hydrochloride
CAS No.:	1258650-05-3
Cat. No.:	B1421860

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Executive Summary: The Scaffold Advantage

In the landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), 2-Chlorooxazolo[5,4-c]pyridine represents a high-value "privileged scaffold."^[1] Structurally, it serves as a bioisostere for purine bases (adenine/guanine), allowing it to occupy the ATP-binding pocket of various enzymes, including FAAH (Fatty Acid Amide Hydrolase) and c-Met kinases.

Unlike its more common isomers (e.g., oxazolo[4,5-b]pyridine), the [5,4-c] fusion alters the vector of substituents at the 2-position, providing unique geometric access to the "hinge region" of kinase domains. The hydrochloride salt form (CAS 1258650-05-3) is the preferred storage entity due to the inherent instability of the free base 2-chloro imidate moiety toward hydrolysis.

^[1]

Chemical Identity & Properties

Property	Data
Systematic Name	2-Chlorooxazolo[5,4-c]pyridine hydrochloride
CAS Number (HCl)	1258650-05-3
CAS Number (Free Base)	916792-10-4
Molecular Formula	C ₆ H ₃ ClN ₂ O[1][2][3][4][5][6] · HCl
Molecular Weight	190.46 g/mol (Salt) / 154.55 g/mol (Base)
Appearance	Off-white to pale yellow hygroscopic solid
Solubility	Soluble in DMSO, Methanol; Decomposes in water (slow hydrolysis)
Storage	-20°C, Inert Atmosphere (Argon/Nitrogen), Desiccated

Synthetic Architecture

The synthesis of 2-chlorooxazolo[5,4-c]pyridine is non-trivial due to the electron-deficient nature of the pyridine ring, which makes the initial cyclization sensitive.[1] The following workflow describes the optimal route starting from 3-amino-4-hydroxypyridine.

Mechanistic Pathway (DOT Visualization)



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Figure 1: Step-wise synthetic logic from pyridyl precursor to the stable hydrochloride salt.[1][2]

Detailed Experimental Protocol

Note: This protocol is synthesized from standard methodologies for fused oxazolopyridines.

Step 1: Cyclization to the Oxazolone[1]

- Reagents: 3-Amino-4-hydroxypyridine (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.2 eq), anhydrous THF.
- Procedure: Dissolve the aminopyridine in refluxing THF. Add CDI portion-wise to control gas evolution ().
- Critical Control: Maintain anhydrous conditions. Moisture competes with the amine for CDI, reducing yield.
- Workup: The intermediate oxazolo[5,4-c]pyridin-2(1H)-one often precipitates upon cooling.[1] Filter and wash with cold ether.

Step 2: Chlorination (The Critical Step)[1]

- Reagents: Oxazolone intermediate (from Step 1), Phosphorus Oxychloride () (Excess), Phosphorus Pentachloride () (0.1 eq catalyst).
- Procedure: Suspend the oxazolone in neat . Add . Heat to 90-100°C for 3-5 hours.
- Observation: The suspension will clear as the reaction proceeds to the chloro-imidate.[1]
- Quench:Caution: Remove excess via vacuum distillation. Pour the residue onto crushed ice/NaHCO₃ carefully to neutralize. Extract immediately with DCM.[1]
 - Why this matters: The 2-chloro species is hydrolytically unstable in acidic aqueous media. [1] Rapid extraction is vital.[1]

Step 3: Salt Formation

- Dissolve the crude free base in anhydrous diethyl ether or dioxane.[1]

- Add 4M HCl in dioxane dropwise at 0°C.
- The hydrochloride salt (CAS 1258650-05-3) precipitates immediately.[1] Filter under nitrogen.[1]

Reactivity Profile & Applications

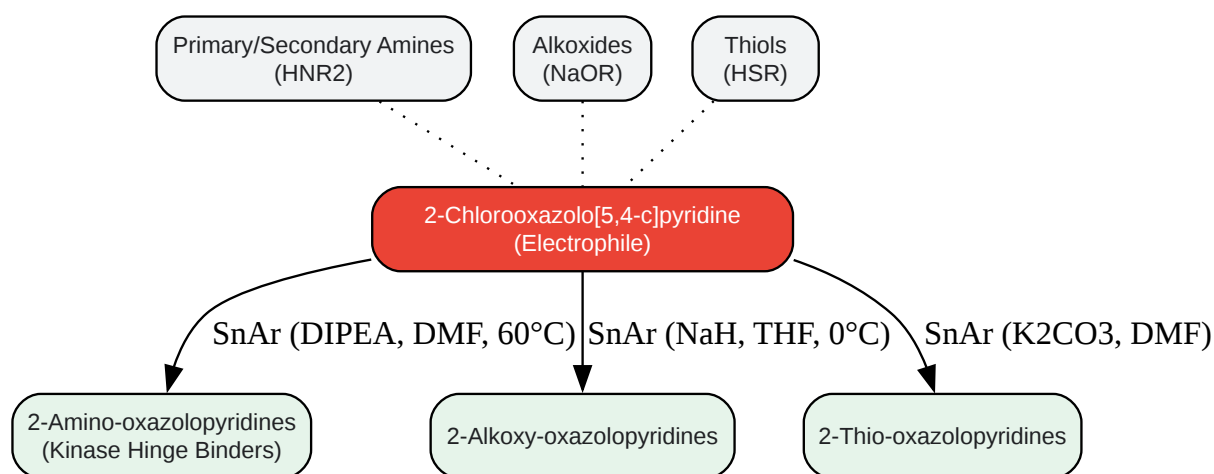
The 2-chloro substituent is a "chemical warhead" designed for Nucleophilic Aromatic Substitution (

).[1] The [5,4-c] fusion creates a specific electronic environment that activates the C2 position.
[1]

Reactivity Logic

- Electrophilicity: The oxazole ring pulls electron density, making C2 highly positive.
- Regioselectivity: Unlike dichlorinated scaffolds, this mono-chloro species directs nucleophiles exclusively to the oxazole ring, leaving the pyridine ring intact for later functionalization (e.g., via Suzuki coupling if halogens are present on the pyridine).

Functionalization Workflow (DOT Visualization)



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Figure 2: Divergent synthesis capabilities from the core scaffold.[1]

Handling, Stability, and Safety

Warning: This compound is a potent skin sensitizer and likely corrosive.

- Hydrolytic Instability: The C-Cl bond is susceptible to hydrolysis by atmospheric moisture, reverting the compound to the inert oxazolone.^[1]
 - Indicator: If the solid turns from white to sticky/yellow, hydrolysis has occurred (release of HCl gas).
- Self-Validation Protocol: Before using in a critical reaction, acquire a ¹H NMR in DMSO-d₆.
 - Valid: Sharp aromatic peaks for the pyridine ring; absence of broad exchangeable protons (unless salt NH⁺ is visible).
 - Invalid: Appearance of a broad singlet >10 ppm indicates hydrolysis to the cyclic amide (oxazolone).

References

- Chemical Identity & CAS Verification
 - Source: Accela ChemBio & BLD Pharm Catalog Data.^[1]
 - Link: (Search query: 1258650-05-3)^[1]
- Structural Applications in FAAH Inhibition
 - Title: Therapeutic Potential of Fatty Acid Amide Hydrolase Inhibitors.^{[1][7]}
 - Context: Discusses oxazolopyridine scaffolds as bioisosteres for enzyme inhibition.^[1]
 - Link:^[1]
- Synthesis of Fused Oxazolopyridines
 - Title: Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine (Analogous Chemistry).

- Source: ResearchGate / Eurasian Journal of Chemistry.[1]
- Link:
- Purine Bioisosterism
 - Title: Thiazolo[5,4-d]pyrimidines and related fused systems in Medicinal Chemistry.[1]
 - Context: Establishes the rationale for using [5,4]-fused systems to mimic adenine.
 - Link:[1]

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Sources

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